4-(Ethoxymethoxy)benzaldehyde
Overview
Description
4-(Ethoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a benzaldehyde derivative where the aldehyde group is substituted with an ethoxymethoxy group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-(Ethoxymethoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems, which include enzymes such as superoxide dismutases and glutathione reductase, play a crucial role in maintaining the redox balance within the cell .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s interaction with this pathway results in the disruption of cellular antioxidation, leading to an imbalance in the cell’s redox state . This imbalance can inhibit fungal growth and enhance the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, this compound creates an environment that is unfavorable for fungal growth . This can enhance the efficacy of conventional antifungal agents, potentially reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 180.2 and is typically stored at a temperature of 4 degrees Celsius
Cellular Effects
Some studies suggest that benzaldehydes, a group to which 4-(Ethoxymethoxy)benzaldehyde belongs, can disrupt cellular antioxidation systems, effectively inhibiting fungal growth
Molecular Mechanism
It is suggested that benzaldehydes may exert their effects at the molecular level through disruption of cellular antioxidation This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybenzaldehyde with ethyl chloroformate in the presence of a base to form the ethoxymethoxy derivative .
Industrial Production Methods: Industrial production methods for 4-(Ethoxymethoxy)benzaldehyde are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 4-(Ethoxymethoxy)benzoic acid.
Reduction: 4-(Ethoxymethoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Ethoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the ethoxymethoxy group, making it less hydrophobic.
4-Methoxybenzaldehyde: Has a methoxy group instead of an ethoxymethoxy group, affecting its reactivity and solubility.
4-Ethoxybenzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness: 4-(Ethoxymethoxy)benzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(ethoxymethoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEOCOHKXRVQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307512 | |
Record name | 4-(Ethoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-26-3 | |
Record name | 4-(Ethoxymethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128837-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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